2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the quinoline derivative is reacted with an appropriate carboxylic acid or its derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylate: A simpler quinoline derivative with similar structural features.
2-(2,5-Dimethylphenyl)quinoline: Lacks the carboxylate group but shares the dimethylphenyl substitution.
3-Methyl-2-phenylquinoline: Similar quinoline core with different substituents.
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
355421-99-7 |
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Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H23NO3/c1-17-13-14-18(2)22(15-17)24(29)16-31-27(30)25-19(3)26(20-9-5-4-6-10-20)28-23-12-8-7-11-21(23)25/h4-15H,16H2,1-3H3 |
InChI Key |
KFMYYAXDXKUMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Origin of Product |
United States |
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